molecular formula C19H22N4OS B12249566 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,5-dimethyl-1,3-benzothiazole

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,5-dimethyl-1,3-benzothiazole

Cat. No.: B12249566
M. Wt: 354.5 g/mol
InChI Key: MWUHRVMCUUKDGH-UHFFFAOYSA-N
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Description

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a complex organic compound that features a unique combination of functional groups, including a benzothiazole ring, a piperidine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,5-dimethyl-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization. The piperidine ring can be introduced via nucleophilic substitution reactions, and the benzothiazole ring is often synthesized through the condensation of o-aminothiophenol with a suitable aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,5-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,5-dimethyl-1,3-benzothiazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,5-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzothiazole ring can intercalate with DNA, disrupting cellular processes. The piperidine ring may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4,5-dimethyl-1,3-benzothiazole is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H22N4OS/c1-11-3-6-15-16(12(11)2)20-19(25-15)23-9-7-14(8-10-23)18-22-21-17(24-18)13-4-5-13/h3,6,13-14H,4-5,7-10H2,1-2H3

InChI Key

MWUHRVMCUUKDGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCC(CC3)C4=NN=C(O4)C5CC5)C

Origin of Product

United States

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